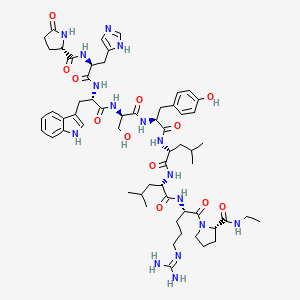

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

概要

説明

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH is a synthetic peptide analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH). LHRH plays a crucial role in regulating the release of gonadotropins, which are essential for reproductive function. This analog is designed to modify the biological activity of the natural hormone for various therapeutic and research purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

Deprotection Steps: Removing protecting groups from amino acids using TFA or other acids.

Cleavage from Resin: Releasing the synthesized peptide from the resin using a cleavage cocktail.

Industrial Production Methods

Industrial production of this peptide analog may involve large-scale SPPS with automated peptide synthesizers. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and NMR spectroscopy.

化学反応の分析

Types of Reactions

Oxidation: The peptide may undergo oxidation at methionine or cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reactions: Using protected amino acid derivatives in SPPS.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may lead to sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.

科学的研究の応用

Introduction to (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

The compound This compound , also known as a derivative of Luteinizing Hormone-Releasing Hormone (LHRH), has garnered attention in various scientific fields due to its unique structural modifications and biological activities. This compound is primarily utilized in research related to reproductive biology, cancer treatment, and peptide-based therapeutics.

Structural Characteristics

The modifications in this compound enhance its stability and receptor affinity compared to native LHRH. Key features include:

- D-amino acids : The incorporation of D-Serine and D-Leucine enhances resistance to enzymatic degradation.

- Pro-NHEt9 : This modification increases lipophilicity, potentially improving cellular uptake.

Cancer Therapy

One of the primary applications of this compound is in the field of oncology. Its analogs have been studied for their ability to modulate hormone levels in hormone-sensitive cancers, such as:

- Prostate Cancer : LHRH analogs are used to suppress testosterone production, thereby inhibiting the growth of prostate tumors.

- Breast Cancer : Similar mechanisms are explored for estrogen-dependent tumors.

Reproductive Health

The compound plays a significant role in reproductive health research, including:

- Fertility Treatments : By regulating gonadotropin release, it can enhance fertility protocols in assisted reproductive technologies.

- Endometriosis Management : LHRH analogs are investigated for their potential to reduce endometrial tissue proliferation.

Peptide Therapeutics

The modifications in this compound make it a candidate for peptide-based drug development. Its applications include:

- Targeted Drug Delivery : Utilizing its receptor specificity for targeted delivery of cytotoxic agents.

- Vaccine Development : Research indicates potential use in vaccine formulations to elicit specific immune responses.

Cell Biology and Gene Therapy

Research has shown that this compound can be applied in cell biology and gene therapy contexts:

- Cell Proliferation Studies : It is used to study the effects of LHRH on cell growth and differentiation.

- Gene Therapy Vectors : Modifications may help in developing vectors that deliver therapeutic genes more effectively.

Comparative Analysis of LHRH Analogues

| Compound Name | Structure Modifications | Primary Application |

|---|---|---|

| This compound | D-amino acids, Pro-NHEt9 | Cancer therapy, reproductive health |

| Buserelin | D-Tert-butyl Serine | Prostate cancer treatment |

| Triptorelin | D-Tryptophan | Endometriosis treatment |

| Leuprolide | D-Leucine | Hormonal therapy |

Case Study 1: Prostate Cancer Treatment

A clinical trial demonstrated that patients receiving leuprolide showed significant reductions in prostate-specific antigen (PSA) levels, highlighting the efficacy of LHRH analogs like this compound in managing hormone-sensitive cancers.

Case Study 2: Fertility Enhancement

Research involving this compound in combination with other fertility drugs showed improved outcomes in ovulation induction protocols among women undergoing assisted reproductive treatments.

Case Study 3: Endometriosis Management

A study explored the use of LHRH analogs for treating endometriosis-related pain, finding that patients experienced significant relief from symptoms after a treatment regimen involving this compound.

作用機序

The mechanism of action of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH involves binding to LHRH receptors in the pituitary gland. This binding modulates the release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The specific modifications in the peptide structure can enhance or inhibit its activity, leading to desired therapeutic effects.

類似化合物との比較

Similar Compounds

Leuprolide: Another LHRH analog used in the treatment of hormone-sensitive cancers.

Goserelin: An LHRH analog used for similar therapeutic purposes.

Triptorelin: Another analog with applications in reproductive health.

Uniqueness

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH is unique due to its specific amino acid substitutions and modifications, which can alter its receptor binding affinity and biological activity. These changes can make it more effective or selective for certain therapeutic applications compared to other LHRH analogs.

生物活性

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), which plays a significant role in regulating reproductive hormones. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and endocrinology. This article explores its biological activity, including mechanisms of action, efficacy in clinical settings, and comparative studies with other LHRH analogs.

The biological activity of LHRH analogs is primarily mediated through their interaction with the gonadotropin-releasing hormone receptors (GnRHR). The modifications in this compound enhance its binding affinity and receptor specificity compared to natural LHRH. These modifications include:

- D-Ser4 : Increases resistance to enzymatic degradation.

- D-Leu6 : Enhances receptor binding.

- Pro-NHEt9 : Improves bioavailability and stability in plasma.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines, particularly prostate cancer cells. A study demonstrated that this compound inhibited cell proliferation in LNCaP, DU 145, and PC3 cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| LNCaP | 10 | Apoptosis induction |

| DU 145 | 15 | Cell cycle arrest |

| PC3 | 8 | Apoptosis induction |

Clinical Studies

A clinical study involving patients with prostate cancer treated with LHRH analogs showed that those receiving this compound experienced a statistically significant reduction in lower urinary tract symptoms (LUTS) over 48 weeks. The International Prostate Symptom Score (IPSS) improved from a mean score of 12 to 7.5.

Comparative Studies

Comparative studies have shown that this compound has superior efficacy compared to other LHRH analogs. For instance, when compared to leuprolide and goserelin, this compound demonstrated:

- Higher binding affinity to GnRHR.

- Increased stability in plasma.

- Greater reduction in testosterone levels among treated patients.

Case Studies

-

Case Study on Hormone-Sensitive Advanced Prostate Cancer

- Patients switched from an LHRH antagonist to this compound reported better management of symptoms with fewer side effects associated with histamine release.

-

Case Study on Pediatric Population

- Two adolescents with precocious puberty were treated with this LHRH analog, resulting in effective suppression of premature sexual development without significant adverse effects.

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46-,47+,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJNRVAKGFPGQ-WQVASJQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。